N-(Phosphonomethyl)-L-serine
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Overview
Description
N-(Phosphonomethyl)-L-serine is a chemical compound known for its role as a broad-spectrum systemic herbicide. It is an organophosphorus compound, specifically a phosphonate, which acts by inhibiting a key enzyme in plants. This compound is widely used in agriculture to control weeds and enhance crop yields .
Preparation Methods
The synthesis of N-(Phosphonomethyl)-L-serine can be achieved through various methods. One common method involves the reaction of glycine with formaldehyde and a phosphite in the presence of a base. This reaction produces N-(phosphonomethyl)glycine, which can then be converted to this compound through further chemical reactions . Industrial production methods often involve the oxidation of N-(phosphonomethyl)-iminodiacetic acid or the dealkylation of N-substituted glyphosates .
Chemical Reactions Analysis
N-(Phosphonomethyl)-L-serine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidants like hydrogen peroxide and catalysts such as methyltri-n-octylammonium tetrakis(oxodiperoxotungsto)phosphate . Major products formed from these reactions include various phosphonomethyl derivatives and other related compounds .
Scientific Research Applications
N-(Phosphonomethyl)-L-serine has numerous applications in scientific research. In chemistry, it is used as a reagent for studying enzyme inhibition and protein engineering . In biology, it is employed in the development of transgenic plants that are resistant to herbicides . Industrially, it is used in the production of herbicides and other agrochemical products .
Mechanism of Action
The primary mechanism of action of N-(Phosphonomethyl)-L-serine involves the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP). This enzyme is crucial for the synthesis of aromatic amino acids in plants. By inhibiting EPSP, this compound disrupts the production of essential amino acids, leading to the death of the plant . Additionally, it can inhibit the activity of other enzymes, such as horseradish peroxidase, by competitive inhibition .
Comparison with Similar Compounds
N-(Phosphonomethyl)-L-serine is similar to other phosphonomethyl compounds, such as N-(phosphonomethyl)glycine and N-(phosphonomethyl)iminodiacetic acid . it is unique in its specific inhibition of EPSP and its widespread use as a herbicide. Other similar compounds include aminomethylphosphonic acid and various bisphosphonates .
Properties
CAS No. |
154855-26-2 |
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Molecular Formula |
C4H10NO6P |
Molecular Weight |
199.10 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-(phosphonomethylamino)propanoic acid |
InChI |
InChI=1S/C4H10NO6P/c6-1-3(4(7)8)5-2-12(9,10)11/h3,5-6H,1-2H2,(H,7,8)(H2,9,10,11)/t3-/m0/s1 |
InChI Key |
RRWROSIFPFQOBK-VKHMYHEASA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)NCP(=O)(O)O)O |
Canonical SMILES |
C(C(C(=O)O)NCP(=O)(O)O)O |
Origin of Product |
United States |
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